2-Ethyl Milrinone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYYNPUQZIPKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512086 | |
| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78504-63-9 | |
| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Ethyl Milrinone Analogues
Established Synthetic Routes to the Milrinone (B1677136) Core Structure
The foundational structure of milrinone, a 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile, is assembled through various established synthetic strategies. researchgate.net These methods primarily involve the construction of the substituted pyridone ring and its linkage to a pyridine (B92270) ring.
Condensation Reactions with Pyridine Precursors
A common industrial synthesis of milrinone involves the condensation of a pyridine-containing precursor with cyanoacetamide. researchgate.net For instance, 1-(4-pyridyl)-2-propanone can be reacted with ethoxymethylenemalononitrile. researchgate.net Another approach utilizes the reaction of 4-picoline to ultimately form a key intermediate which then undergoes condensation. researchgate.net A key step often involves a Knoevenagel-type condensation. For example, the reaction between 4-pyridyl acetone (B3395972) and N,N-dimethylformamide dimethylacetal (DMF-DMA) yields an enaminone intermediate. wikipedia.org This intermediate is then reacted with cyanoacetamide in a base-catalyzed cyclization to form the milrinone core. wikipedia.orggoogle.com
These condensation reactions are fundamental to building the bipyridine system and are often the starting point for creating a variety of analogues.
Cyclization Strategies for Dihydropyridinone Scaffolds
The formation of the dihydropyridinone ring is a critical step in milrinone synthesis. These cyclization strategies often involve multicomponent reactions. ajol.inforesearchgate.net For example, a one-pot reaction of an appropriate aldehyde, a β-ketoester derivative like ethyl acetoacetate, cyanoacetamide, and ammonium (B1175870) acetate (B1210297) can be used to construct the dihydropyridinone scaffold. ajol.infonih.gov The sequence of these reactions typically includes a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net
The versatility of these cyclization strategies allows for the introduction of various substituents on the pyridone ring, which is key for developing analogues with modified properties.
Targeted Synthesis of 2-Ethyl Substituted Milrinone Analogues
To create 2-ethyl milrinone, the established synthetic routes for the milrinone core are adapted to specifically incorporate an ethyl group at the 2-position of the pyridone ring.
Introduction of Ethyl Moieties via Alkylation or Esterification
The introduction of an ethyl group can be achieved through several methods. One approach involves the synthesis of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl esters, where the ethyl group is part of an ester functionality. nih.gov These can then potentially be further modified.
A more direct approach is the alkylation of a suitable precursor. While direct C-H alkylation of the milrinone core at the 2-position has been demonstrated using photoredox catalysis with reagents like 3-phenylpropanol, the specific use of ethanol (B145695) to introduce an ethyl group has also been explored. nih.govprinceton.edu This method offers a way to perform late-stage functionalization on the core structure.
Another strategy involves starting with building blocks that already contain the ethyl group. For example, instead of using a methyl-containing ketone in the initial condensation, one could theoretically use a corresponding ethyl-containing ketone.
| Precursor | Reagent | Product | Method |
| 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | Ethanol | 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl ester | Esterification |
| Milrinone | 3-Phenylpropanol | 2-(3-Phenylpropyl)milrinone | Photoredox C-H Alkylation |
Stereoselective Approaches to Chiral Analogues
Currently, there is limited specific information available in the provided search results regarding the stereoselective synthesis of this compound analogues. However, the synthesis of chiral dihydropyridone derivatives has been achieved through chemoenzymatic methods, suggesting that stereoselective approaches could potentially be developed for this compound. researchgate.netmdpi.com Such methods would be crucial if the introduction of a chiral center at or near the 2-ethyl position were to be explored for its impact on biological activity.
Optimization of Reaction Conditions for Yield and Purity
The efficiency of synthesizing milrinone and its analogues is highly dependent on the reaction conditions. For the core synthesis, optimization often involves the choice of solvent and catalyst. For instance, in multicomponent reactions for pyridone synthesis, ethanol has been identified as a superior solvent in terms of yield and reaction time compared to others like water, DMF, or chloroform. ajol.info The amount of reagents, such as ammonium acetate, is also a critical parameter to maximize yield. ajol.info
| Parameter | Condition | Effect |
| Solvent | Ethanol | Higher yield and shorter reaction time for pyridone synthesis ajol.info |
| Catalyst | K2CO3 | Efficient for one-pot synthesis of pyridinones ajol.info |
| Purification | Recrystallization (DMF) | High purity of final product google.com |
| Reaction Time | 0.5 - 30 hours | Optimized for "one-pot" synthesis google.com |
Green Chemistry Principles in Analogue Synthesis
The synthesis of milrinone analogues, which are structurally complex, has traditionally involved multi-step processes with significant environmental footprints. However, recent research has focused on developing more efficient and ecologically sound methodologies. These approaches prioritize waste prevention, atom economy, the use of safer solvents and auxiliaries, and energy efficiency.
A cornerstone of green synthesis for these analogues is the use of one-pot, multi-component reactions (MCRs). rsc.orgajol.info These reactions are highly efficient as they combine several synthetic steps into a single operation, which significantly reduces reaction times, energy consumption, and the volume of solvent waste generated. ajol.info For instance, a highly efficient one-pot, four-component reaction has been developed to produce 4-alkyl(aryl)-6-aryl-3-cyano-2(1H)-pyridinones, which are structurally related to milrinone. ajol.info This method involves reacting an acetophenone (B1666503) derivative, an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and ammonium acetate. ajol.info
The choice of solvent is another critical aspect of green synthesis. Researchers have successfully employed environmentally benign solvents like water or mixtures of water and ethanol, moving away from more hazardous organic solvents. rsc.orgresearchgate.net One-pot reactions for N-amino-3-cyano-2-pyridone derivatives have been effectively carried out in water or a water/ethanol mixture, showcasing a greener alternative. rsc.org
Furthermore, the adoption of alternative energy sources is a key trend. Microwave-assisted synthesis, for example, has been recognized as a green chemistry tool that offers advantages such as significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov Similarly, infrared irradiation has been used as an energy source for the synthesis of 2-pyridone derivatives, promoting reactions under mild conditions. scielo.org.mx
Catalysis plays a pivotal role in these green methodologies. The development of efficient procedures often relies on catalysts that can promote reactions with high yields and purity under mild conditions. ajol.info For example, the use of K2CO3 as a catalyst in the one-pot synthesis of 3-cyanopyridinone derivatives has been shown to be effective. ajol.info Other approaches focus on direct C-H bond activation, which is an economical and environmentally friendly route that avoids the need for pre-functionalized starting materials, thereby increasing atom economy. mdpi.com
Electrochemical methods are also emerging as a promising green approach for synthesizing the bipyridine core of milrinone analogues. mdpi.compreprints.org These methods can avoid the use of toxic and costly reagents and often proceed with high efficiency. mdpi.com
The following tables present research findings that illustrate the application of these green chemistry principles in the synthesis of milrinone analogues and related pyridone structures.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives nih.gov
Table 2: One-Pot Synthesis of 3-Cyanopyridine Derivatives in Various Solvents ajol.info
Table of Mentioned Compounds
Iii. Molecular Mechanisms of Action and Cellular Pathways
Selective Phosphodiesterase Type III (PDE III) Inhibition
2-Ethyl Milrinone (B1677136) is a selective inhibitor of phosphodiesterase type III (PDE III), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). lecturio.compatsnap.com This inhibition is a key mechanism underlying its pharmacological effects. drugbank.comwikipedia.org By blocking PDE III, 2-Ethyl Milrinone effectively increases the intracellular concentration of cAMP. lecturio.compatsnap.com
The primary consequence of PDE III inhibition by this compound is the elevation of intracellular cAMP levels. lecturio.compatsnap.comdrugbank.com Normally, PDE III hydrolyzes cAMP to its inactive form, 5'-AMP, thus terminating its signaling role. semanticscholar.org By inhibiting this enzymatic activity, this compound allows cAMP to accumulate within the cell. lecturio.compatsnap.com This increase in cAMP is central to the compound's mechanism, as cAMP is a crucial second messenger that mediates a wide array of cellular responses. drugbank.comsemanticscholar.org The rise in cAMP levels is not dependent on beta-adrenergic receptor stimulation, making the compound effective even when these receptors are downregulated. drugbank.com
The elevated intracellular cAMP resulting from this compound's action leads to the activation of protein kinase A (PKA). patsnap.comstarship.org.nz cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. semanticscholar.orgnih.gov These activated PKA catalytic subunits then phosphorylate a variety of downstream target proteins within the cell. patsnap.comnih.gov
In cardiac muscle cells, key substrates for PKA phosphorylation include proteins involved in calcium handling and myofilament function. patsnap.comdrugbank.com This cascade of phosphorylation events ultimately leads to an increased contractile force of the heart muscle. patsnap.comstarship.org.nz
The PDE3 family consists of two main isoforms, PDE3A and PDE3B, which are products of different genes and exhibit distinct tissue distribution. google.com PDE3A is predominantly found in cardiac and vascular smooth muscle cells, as well as in platelets. google.com In contrast, PDE3B is primarily expressed in adipocytes, hepatocytes, and pancreatic cells. google.com
Research indicates that the cardiac effects of PDE3 inhibitors like milrinone are mainly attributable to the inhibition of the PDE3A isoform. nih.govnih.gov Studies using gene ablation in mice have shown that the protective effects against adverse cardiac remodeling are linked specifically to the inhibition of PDE3A, not PDE3B. nih.gov While the crystal structure for PDE3A is not available, its high sequence identity (69%) with PDE3B allows for the construction of homology models to study inhibitor binding. plos.org This differential inhibition is significant, as it allows for targeted effects on the cardiovascular system.
Activation of Protein Kinase A (PKA) and Downstream Phosphorylation Events
Adenosine Receptor Modulation
In addition to its primary action as a PDE III inhibitor, evidence suggests that this compound and its parent compound, milrinone, can also modulate adenosine receptors. researchgate.netnih.gov
Studies have demonstrated that milrinone acts as a competitive antagonist at A1 adenosine receptors. nih.govnih.gov The A1 adenosine receptor, when activated, typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels. nih.gov By blocking these inhibitory receptors, this compound can contribute to an increase in cAMP, complementing its effects as a PDE III inhibitor. researchgate.netnih.gov This antagonism of A1 receptors in cardiac tissue can lead to an increase in cardiac contractility by preventing the inhibitory effects of endogenous adenosine. researchgate.netnih.gov
Antagonism of A1 Adenosine Receptors in Cardiac Tissue
Mechanisms Affecting Intracellular Calcium Dynamics
This compound's positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects are directly linked to its ability to modulate the concentration and movement of intracellular calcium ions (Ca2+).
The lusitropic, or relaxation-enhancing, effect of this compound is also a consequence of elevated cAMP levels. drugbank.comnih.gov Increased cAMP, through the action of protein kinase A, leads to the phosphorylation of phospholamban, a protein that regulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. cvphysiology.comnih.gov In its unphosphorylated state, phospholamban inhibits SERCA2a. Phosphorylation removes this inhibition, leading to an accelerated re-uptake of calcium from the cytosol back into the SR during diastole. cvphysiology.comnih.govnih.gov This faster sequestration of calcium allows for a more rapid dissociation of calcium from troponin C, resulting in quicker myocardial relaxation. nih.gov This improved diastolic function is a key feature of this compound's action. nih.gov Studies comparing milrinone to dobutamine (B195870) have shown that while both increase contractility similarly, milrinone produces a much greater decrease in the time constant of left ventricular pressure decay, indicating a more significant lusitropic effect. nih.gov
An important characteristic of this compound is that it does not directly sensitize the myofibrils to calcium. ahajournals.orghres.ca This means that the increased force of contraction is due to the increased availability of intracellular calcium, rather than an alteration in the affinity of the contractile proteins (like troponin C) for calcium. ahajournals.orgjchemrev.com This has been demonstrated in studies on skinned cardiac muscle fibers, where, unlike calcium sensitizers such as pimobendan, milrinone did not increase the force developed at submaximal calcium concentrations. ahajournals.org Research on myofibrillar Mg-adenosine triphosphatase (ATPase) activity has also shown that milrinone does not alter the calcium sensitivity of this enzyme in either human or canine hearts. nih.gov
Increased Sarcoplasmic Reticulum Calcium Re-uptake (Lusitropic Effect)
Distinguishing Pharmacological Actions from Beta-Adrenergic and Na+/K+-ATPase Pathways
The mechanism of this compound is fundamentally different from that of beta-adrenergic agonists and Na+/K+-ATPase inhibitors like digitalis glycosides.
Beta-Adrenergic Pathway : Beta-adrenergic agonists (e.g., dobutamine) increase intracellular cAMP by directly stimulating beta-adrenergic receptors on the cell surface, which then activates adenylyl cyclase to produce cAMP. nih.govrevespcardiol.org While the end result is an increase in cAMP, similar to this compound, the initial step is receptor-dependent. This makes this compound effective even when beta-adrenergic receptors are downregulated or desensitized, a common occurrence in heart failure. drugbank.com
Na+/K+-ATPase Pathway : Na+/K+-ATPase inhibitors (e.g., digoxin) increase intracellular calcium by a completely different mechanism. They block the Na+/K+-ATPase pump in the sarcolemma, leading to an increase in intracellular sodium concentration. This, in turn, reduces the effectiveness of the sodium-calcium exchanger (NCX) in its forward mode (extruding calcium) and can even promote its reverse mode (bringing calcium into the cell). ahajournals.org The resulting increase in intracellular calcium enhances contractility. This compound does not inhibit the Na+/K+-ATPase pump. hres.ca
The following table summarizes the key mechanistic differences:
| Feature | This compound | Beta-Adrenergic Agonists | Na+/K+-ATPase Inhibitors |
| Primary Target | Phosphodiesterase III (PDE-III) | Beta-Adrenergic Receptors | Na+/K+-ATPase Pump |
| Effect on cAMP | Increases (by inhibiting breakdown) | Increases (by stimulating production) | No direct effect |
| Receptor Dependency | No | Yes | No |
| Mechanism of Ca2+ Increase | Increased influx via L-type channels and release from SR | Increased influx via L-type channels and release from SR | Reduced efflux and potential increased influx via NCX |
| Lusitropic Effect | Significant, via enhanced SERCA2a activity | Present, but can be less pronounced than with milrinone | Less significant; can impair relaxation at toxic levels |
Iv. Structure Activity Relationship Sar Studies of 2 Ethyl Milrinone Analogues
Elucidation of Key Structural Determinants for Activity
The biological activity of 2-Ethyl Milrinone (B1677136) analogues is intricately linked to specific structural features. Research has focused on understanding how modifications to the ethyl group and other substituents on the core structure influence the compound's interaction with its biological targets.
The position and size of the alkyl substituent at the 2-position of the pyridinone ring are critical for PDE III inhibitory activity. Studies on a series of Milrinone analogues have shown that increasing or branching the 2-substituent leads to a decrease in activity. researchgate.net For instance, while the 2-methyl analogue of amrinone (B1666026) showed stimulatory effects, analogues lacking a 2-substituent were inactive. nih.gov This suggests that a substituent at this position is necessary for activity, but its size is a limiting factor.
The inhibitory potencies of several Milrinone analogues against PDE III have been quantified. For example, a study comparing Milrinone with its analogues revealed the following order of inhibitory constants (Ki): Milrinone (3.80 μM) < SF397 (7.00 μM) < SF399 (8.80 μM) < SF416 (35.00 μM) < SF419 (155.00 μM). researchgate.net This demonstrates that even relatively small changes to the molecule can significantly impact its ability to inhibit PDE III. Another study found that a molecule designated as DF492, a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, exhibited greater PDE3 inhibition than Milrinone, with an IC50 of 409.5 nM compared to Milrinone's 703.1 nM. mdpi.com
| Compound | Ki (μM) | IC50 (nM) |
|---|---|---|
| Milrinone | 3.80 | 703.1 |
| SF397 | 7.00 | |
| SF399 | 8.80 | |
| SF416 | 35.00 | |
| SF419 | 155.00 | |
| DF492 | 409.5 |
Some of the contractile effects of Milrinone analogues may result from the blockade of adenosine (B11128) receptors. researchgate.net Studies have shown that substitutions on the Milrinone structure can significantly alter the affinity for A1 adenosine receptors. For example, the replacement of the 4-pyridyl moiety of Milrinone with a methoxycarbonyl group (in SF397) or a benzyloxycarbonyl group (in SF399) resulted in compounds with an affinity for the A1 receptor similar to that of Milrinone (Ki of about 600 nM for the analogues versus 550 nM for Milrinone). researchgate.net However, when the cyano group at the 5-position was replaced with an acetyl group, as in compounds SF416 and SF419, the affinity for the A1 receptor was significantly reduced. researchgate.net
A separate study on a new Milrinone analogue, 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile, revealed a 100-fold higher affinity for the adenosine A1 receptor compared to Milrinone. nih.gov This high affinity was correlated with its positive inotropic effect, which was more pronounced than that of the parent compound. nih.gov These findings highlight the potential to modulate the pharmacological profile of Milrinone analogues by targeting their interaction with adenosine receptors.
| Compound | Substitution | A1 Receptor Affinity (Ki) |
|---|---|---|
| Milrinone | - | 550 nM |
| SF397 | 4-pyridyl replaced with methoxycarbonyl | ~600 nM |
| SF399 | 4-pyridyl replaced with benzyloxycarbonyl | ~600 nM |
| SF416 | 4-pyridyl replaced with methoxycarbonyl, 5-cyano replaced with acetyl | ~10,000 nM |
| SF419 | 4-pyridyl replaced with benzyloxycarbonyl, 5-cyano replaced with acetyl | ~2,000 nM |
| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile | - | 100-fold higher than Milrinone |
The inotropic and vasodilatory effects of 2-Ethyl Milrinone analogues are directly influenced by the nature of their substituents. Milrinone itself is known to be an inodilator, meaning it possesses both positive inotropic (increasing heart muscle contractility) and vasodilatory properties. cfrjournal.comscielo.br These effects are primarily attributed to the inhibition of PDE III, which leads to an increase in intracellular cyclic AMP (cAMP) levels. resusnation.comdrugbank.com
Influence of Substitutions on Adenosine Receptor Binding Affinity
Conformational Analysis and Molecular Recognition
The three-dimensional shape of a molecule and its ability to interact with its biological target are fundamental to its pharmacological activity. For this compound analogues, conformational analysis has revealed the importance of specific spatial arrangements for effective enzyme interaction.
The binding of this compound analogues to their target enzymes, such as PDE III, is stabilized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov These weak intermolecular forces are critical for molecular recognition and the stability of the ligand-target complex. nih.gov
Molecular docking studies have provided insights into these interactions. For example, the binding of one analogue, LQFM 021, to PDE-3 involved the fluorophenyl group orienting towards specific amino acid residues, allowing for a π–π interaction. jst.go.jp The phenyl and pyrazole (B372694) moieties were flanked by hydrophobic portions of other amino acids, and the tetrazole moiety was surrounded by other residues. jst.go.jp These interactions, including hydrogen bonds between the ligand and the enzyme, are crucial for stabilizing the docked conformation and are thought to be key to the compound's inhibitory activity. jst.go.jp The interplay of these forces determines the binding affinity and, consequently, the biological efficacy of the drug. nih.gov
Significance of Molecular Conformation (e.g., Twist Conformation) for Enzyme Interaction
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational strategy in the rational design of novel therapeutic agents. For analogues of this compound, QSAR studies aim to build mathematical models that correlate the chemical structures of these compounds with their biological activities, primarily their inotropic effects and inhibition of phosphodiesterase 3 (PDE3).
Pharmacophore modeling is a cornerstone in understanding the essential structural features required for a molecule to interact with a specific biological target and exert a desired effect. For milrinone analogues, these models define the key spatial arrangement of features necessary for potent positive inotropic activity, which is largely mediated by the inhibition of PDE3. researchgate.netnih.gov
Early computational studies on milrinone analogues utilized the DISCO (Distance Comparison) model to refine the pharmacophoric requirements for optimal interaction with the cAMP-specific PDE3 enzyme. researchgate.netnih.gov A fitting study on a benzyl (B1604629) ester analogue of milrinone helped to improve the understanding of these requirements, guiding the synthesis of compounds with better interaction profiles with the biological target. researchgate.netnih.gov
More recent pharmacophore models have been developed using advanced software like LigandScout. biointerfaceresearch.com These models typically identify a common set of chemical features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic regions, that are crucial for binding to the PDE3A active site. biointerfaceresearch.combiointerfaceresearch.com For instance, a genetic algorithm similarity program (GASP) was used to construct a pharmacophore model for a different class of inhibitors, demonstrating the versatility of these computational approaches in drug design. frontiersin.org These models serve as a virtual blueprint, providing valuable insights for designing new molecules with enhanced inhibitory function against the target enzyme. biointerfaceresearch.com
Table 1: Key Pharmacophoric Features for PDE3A Inhibition This is an interactive table. You can sort and filter the data.
| Feature Type | Role in Binding | Example Interaction | Source |
|---|---|---|---|
| Hydrogen Bond Acceptor | Interacts with donor residues in the active site | Carbonyl oxygen, Nitrogen atoms in the pyridine (B92270) ring | biointerfaceresearch.com |
| Hydrogen Bond Donor | Interacts with acceptor residues in the active site | Amine/amide groups | biointerfaceresearch.complos.org |
| Hydrophobic Group | van der Waals interactions with nonpolar residues | Phenyl ring, alkyl substituents | plos.org |
| Aromatic Ring | π-π stacking interactions | Pyridine or phenyl moieties interacting with Phe residues | researchgate.net |
Building on pharmacophore concepts, predictive QSAR models offer a quantitative method to forecast the biological activity of newly designed, unsynthesized analogues. These models establish a mathematical relationship between a compound's physicochemical properties (descriptors) and its inhibitory potency (e.g., IC₅₀ or Kᵢ).
For PDE3A inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. plos.org These models analyze a training set of compounds with known activities to generate 3D contour maps that visualize how different structural properties influence biological activity. plos.orgacs.org
Studies have shown that for PDE3A inhibitors, steric and hydrophobic fields are primary descriptors that describe the varying inhibitory activities among compounds. plos.org The models indicate that bulky substituents in certain regions can enhance or diminish activity, while hydrophobic character is crucial for effective binding. In contrast, hydrogen bond donor and acceptor fields were found to have minor, though still present, contributions. plos.org These predictive models are invaluable tools, allowing chemists to prioritize the synthesis of the most promising candidates and avoid compounds predicted to have low activity, thereby streamlining the drug discovery process. plos.orgresearchgate.net
Development of Pharmacophore Models for Optimized Inotropic Activity
Computational Chemistry and Molecular Docking Studies
Computational chemistry, particularly molecular docking, provides a visual and energetic understanding of how a ligand, such as a this compound analogue, fits into the active site of its protein target, PDE3A. These simulations are crucial for explaining observed structure-activity relationships at an atomic level.
Molecular docking simulations are performed to predict the preferred orientation and conformation of a ligand when bound to its receptor. mdpi.com As a crystal structure for human PDE3A is not available in the Protein Data Bank, researchers have successfully used high-quality homology models. researchgate.netmdpi.comvideleaf.com These models are typically based on the crystal structure of the highly similar catalytic domain of PDE3B (PDB entry: 1SO2), with which PDE3A shares a high degree of sequence identity (66%) in the catalytic domain. mdpi.comvideleaf.com
Docking studies have been performed for numerous milrinone analogues to predict their binding modes and explain their inhibitory potential. researchgate.netmdpi.com For example, a novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, DF492, was shown through docking studies to have a high affinity for the PDE3A binding pocket, which correlated with its potent inhibitory activity (IC₅₀ = 409.5 nM) compared to milrinone (IC₅₀ = 703.1 nM). mdpi.comvideleaf.com The presence of bulkier fragments in DF492 was theorized to shift its affinity towards PDE3A. researchgate.netmdpi.com Docking tools such as FlexX have been used to simulate the binding, allowing for flexibility in both the ligand and the protein active site. uni-wuerzburg.deresearchgate.net
The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively determine the binding affinity.
For milrinone and its analogues, docking studies have identified key amino acid residues within the PDE3A active site that are critical for binding. nih.gov Site-directed mutagenesis studies combined with molecular modeling have confirmed that residues such as Y751, D950, and F1004 are key for the binding of both the natural substrate and inhibitors like milrinone. nih.gov A mutation of these residues to alanine (B10760859) significantly reduced the binding sensitivity to milrinone. nih.gov
Docking simulations of the analogue DF492 into the PDE3A homology model showed its pyridone ring positioned to form hydrogen bonds with the side chain of Gln975. mdpi.com Furthermore, π-stacking interactions between the inhibitor's aromatic rings and residues like Phe1004 are commonly observed and are considered crucial for high-affinity binding. researchgate.net The analysis of these binding modes and the associated interaction energies allows researchers to rationalize why certain structural modifications lead to more potent inhibitors and provides a clear roadmap for future analogue design. plos.org
V. Preclinical Pharmacological and Biological Evaluations
In Vitro Bioactivity Assays
In vitro studies have been instrumental in characterizing the pharmacological profile of 2-Ethyl Milrinone (B1677136) at the cellular and tissue level.
In studies utilizing electrically driven left atria from guinea pigs and rats, a new milrinone analog, 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile, demonstrated a more pronounced positive inotropic effect compared to its parent compound, milrinone. nih.gov This effect, which signifies an increase in the force of myocardial contraction, was observed to be independent of adrenergic mechanisms. nih.gov The enhanced inotropic action suggests a potential for greater efficacy in improving cardiac contractility. nih.gov
Notably, the inotropic effect of this analog was almost entirely nullified when the atrial preparations were pretreated with adenosine (B11128) deaminase. nih.gov This finding points towards a mechanism of action that is closely linked to the adenosine system. nih.gov
Table 1: Inotropic Effects of 2-Ethyl Milrinone Analog vs. Milrinone
| Compound | Preparation | Observation | Implication |
|---|---|---|---|
| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile | Isolated guinea pig and rat atria | More marked positive inotropic effect than milrinone. nih.gov | Potentially greater cardiotonic efficacy. |
| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile | Isolated guinea pig and rat atria pretreated with adenosine deaminase | Inotropic action almost completely abolished. nih.gov | Mechanism of action is linked to adenosine signaling. nih.gov |
This compound and its analogs have been evaluated for their ability to inhibit phosphodiesterase III (PDE III), an enzyme that plays a crucial role in regulating cardiac muscle and vascular smooth muscle function. nih.govmedsafe.govt.nz Inhibition of PDE III leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), resulting in positive inotropic and vasodilatory effects. medsafe.govt.nzcvpharmacology.com
Table 2: PDE III Inhibition by this compound Analog and Milrinone
| Compound | Tissue Source | Finding |
|---|---|---|
| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile | Guinea pig and rat cardiac tissue | Competitive inhibitor of PDE III. nih.gov |
| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile vs. Milrinone | Guinea pig and rat cardiac tissue | Ki value was 10 times higher than that of milrinone. nih.gov |
The mechanism of action of milrinone and its analogs is closely tied to the modulation of intracellular second messengers like cAMP and calcium. medsafe.govt.nzpfizer.com Inhibition of PDE III by these compounds leads to an increase in intracellular cAMP levels. medsafe.govt.nzcvpharmacology.com This elevation in cAMP is consistent with cAMP-mediated increases in intracellular ionized calcium and subsequent enhancement of contractile force in cardiac muscle. medsafe.govt.nzpfizer.com
In differentiated H9C2 cardiomyocytes, which express voltage-gated calcium channels, certain amide derivatives of milrinone were shown to support intracellular calcium influx following chemical depolarization. nih.gov This suggests a direct or indirect role in modulating calcium handling within cardiac cells. However, milrinone analogs containing an ester function did not demonstrate significant activity in this assay. nih.gov
Further studies have indicated that an increase in cAMP levels may not be the sole mechanism underlying the positive inotropic effects of some milrinone analogs. nih.gov For instance, the presence of carbachol, which can counteract cAMP-mediated effects, did not diminish the positive inotropic effect of 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile in either guinea pig or rat myocardial preparations. nih.gov
A significant finding in the preclinical evaluation of this compound analogs is their interaction with adenosine A1 receptors. The analog 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile exhibited a 100-fold higher affinity for the cardiac adenosine A1 receptor compared to milrinone. nih.gov
This high affinity for the A1 receptor correlates well with its observed inotropic action. nih.gov Furthermore, this analog was shown to shift the concentration-response curves for the negative inotropic action of a stable adenosine receptor agonist, R-phenylisopropyladenosine, to the right. nih.gov This indicates a competitive antagonism at the adenosine A1 receptor. nih.gov These findings strongly suggest that the positive inotropic effect of this milrinone analog in both guinea pig and rat hearts is more closely related to its antagonism of endogenous adenosine than to the inhibition of PDE III. nih.gov
Table 3: Adenosine A1 Receptor Binding Affinity
| Compound | Receptor | Finding | Implication |
|---|---|---|---|
| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile | Cardiac Adenosine A1 Receptor | 100-fold higher affinity than milrinone. nih.gov | The compound's inotropic effect is likely mediated through adenosine receptor antagonism. nih.gov |
| 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile | Cardiac Adenosine A1 Receptor | Shifted concentration-response curves for an adenosine agonist to the right. nih.gov | Acts as a competitive antagonist at the A1 receptor. nih.gov |
Receptor Binding Assays for Adenosine A1 Receptors
In Vivo Animal Models of Cardiovascular Function and Dysfunction
The preclinical evaluation of milrinone analogs has extended to in vivo animal models to assess their effects on the integrated cardiovascular system. In anesthetized dogs, milrinone has been shown to produce dose-dependent increases in cardiac contractile force with minimal impact on heart rate and blood pressure. fresenius-kabi.com It also enhances the rate of myocardial relaxation, an effect known as lusitropy. fresenius-kabi.com
In a rat model of heart failure, prolonged treatment with a combination of enalapril (B1671234) and milrinone was found to increase survival. mdpi.com This highlights the potential therapeutic utility of these compounds in the context of chronic heart failure. Animal models of myocardial infarction are also crucial for studying the long-term effects and potential benefits of such cardiotonic agents. mdpi.com
Acute Hemodynamic Studies in Healthy Animals
The acute hemodynamic effects of milrinone have been investigated in various healthy animal models, demonstrating its positive inotropic and vasodilatory properties. In anesthetized dogs, intravenous administration of milrinone resulted in dose-dependent increases in cardiac contractile force and the first derivative of left ventricular pressure (dP/dt), with minimal impact on heart rate and blood pressure. fresenius-kabi.comresearchgate.net Similarly, in conscious dogs, intravenous milrinone increased LV dP/dt significantly. nih.govphysiology.org
Studies in normal rabbits have also confirmed the vasodilating and positive inotropic activities of milrinone. nih.gov The compound's mechanism of action involves the inhibition of phosphodiesterase III (PDE III), leading to increased levels of cyclic AMP (cAMP) in the heart and vascular smooth muscle. ualberta.ca This results in enhanced contractility of the heart muscle and a reduction in peripheral vascular resistance. ualberta.ca
The following table summarizes the acute hemodynamic effects of milrinone in healthy animals from a study in anesthetized dogs:
| Hemodynamic Parameter | Effect of Intravenous Milrinone |
| Cardiac Contractile Force | Dose-dependent increase |
| Left Ventricular dP/dt | Dose-dependent increase |
| Heart Rate | Minimal effect |
| Blood Pressure | Minimal effect |
Evaluation in Models of Acute and Chronic Heart Failure
Milrinone has been evaluated in several animal models of both acute and chronic heart failure, showing beneficial hemodynamic effects. In conscious dogs with heart failure induced by rapid ventricular pacing, milrinone administration led to an increase in LV dP/dt, although this response was attenuated compared to healthy dogs, indicating a degree of desensitization. nih.govphysiology.org
In a study on dogs with severe idiopathic myocardial failure, acute oral administration of milrinone resulted in a significant increase in cardiac index and stroke volume index, along with a decrease in pulmonary capillary wedge pressure. nih.govresearchgate.net However, a clinically significant increase in heart rate was also observed in some animals. nih.govresearchgate.net The improved hemodynamics were attributed to an increase in contractility in the majority of the dogs. nih.govresearchgate.net
A model of chronic aortic regurgitation in rabbits also demonstrated the beneficial effects of milrinone. nih.gov In these animals, milrinone maintained forward cardiac output while significantly reducing left ventricular regurgitation, chamber size, and total output. nih.gov Furthermore, prolonged treatment with a combination of enalapril and milrinone was found to increase the survival of rats that had experienced a myocardial infarction. mdpi.com
The table below presents the hemodynamic changes observed in dogs with severe idiopathic myocardial failure following acute oral milrinone administration: nih.govresearchgate.net
| Hemodynamic Parameter | Before Milrinone | After Milrinone |
| Cardiac Index (L/min/m²) | 1.92 ± 0.54 | 3.06 ± 0.81 |
| Stroke Volume Index (ml/beat/m²) | 11.3 ± 4.3 | 16.7 ± 6.3 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 23 ± 8 | 12 ± 8 |
| Heart Rate (beats/minute) | 174 ± 34 | 194 ± 44 |
Assessment in Pulmonary Hypertension Models (e.g., Neonatal Lambs)
Milrinone has shown promise in animal models of pulmonary hypertension, particularly in neonatal lambs with persistent pulmonary hypertension of the newborn (PPHN). medscape.com In lambs with PPHN induced by prenatal ductal ligation, intravenous milrinone produced a significant reduction in pulmonary vascular resistance and an increase in pulmonary blood flow. nih.gov
Furthermore, studies have shown that milrinone can enhance the pulmonary vasodilator effects of other agents. For instance, intravenous milrinone potentiated the effects of intratracheal prostacyclin (PGI2), shortening the onset and prolonging the duration and degree of pulmonary vasodilation. nih.gov Another study found that milrinone enhances the relaxation of pulmonary arteries in response to prostacyclin and iloprost (B1671730) in lambs with PPHN. canadianneonatalnetwork.org
However, the route of administration appears to be crucial. In a study where aerosolized milrinone was administered to lambs with drug-induced acute pulmonary hypertension, it had no effect on systemic or pulmonary artery pressure, suggesting that the nebulization procedure may not have delivered a sufficient amount of the drug to produce a detectable hemodynamic effect. nih.gov
Investigation of Drug Desensitization Mechanisms in Heart Failure Models
Research in conscious dogs with heart failure has revealed significant desensitization to the effects of milrinone. nih.govphysiology.org The inotropic response to milrinone, as measured by the increase in LV dP/dt, was markedly attenuated in dogs with heart failure compared to healthy controls. nih.govphysiology.org
The mechanisms underlying this desensitization appear to be multifactorial. physiology.org A major component is autonomically mediated. nih.govphysiology.org Additionally, biochemical changes within the failing myocardium contribute to this phenomenon. nih.govphysiology.org Specifically, modest reductions in phosphodiesterase (PDE) activity and decreased levels of cyclic AMP (cAMP) have been observed in the failing heart. nih.govphysiology.org These changes were more pronounced in the subendocardium, suggesting that factors like increased wall stress and reduced coronary reserve in this region may play a role. nih.govphysiology.org The reduction in PDE activity may represent a compensatory mechanism to help maintain cAMP levels in the setting of heart failure. nih.gov
The following table illustrates the desensitization to milrinone in conscious dogs with heart failure: nih.govphysiology.org
| Condition | Baseline LV dP/dt (mmHg/s) | Increase in LV dP/dt with Milrinone (mmHg/s) |
| Before Heart Failure | 2701 ± 105 | 1854 ± 157 |
| After Heart Failure | 1550 ± 107 | 615 ± 67 |
Comparative Pharmacological Profiling with Existing Cardiotonic Agents
Milrinone, a bipyridine derivative, exhibits a distinct pharmacological profile compared to other classes of cardiotonic agents, such as catecholamines and other phosphodiesterase inhibitors.
Compared to its predecessor, amrinone (B1666026) , milrinone is approximately 20 to 50 times more potent as a positive inotropic agent. annualreviews.org While both are PDE inhibitors, milrinone has been associated with fewer of the side effects observed with amrinone. annualreviews.org
In comparison to catecholamines like dobutamine (B195870), milrinone offers the advantage of not typically causing a significant increase in heart rate or the risk of dysrhythmias, which can be detrimental by increasing ventricular afterload. ualberta.ca A major limitation of catecholamine therapy in heart failure is the development of desensitization, rendering subsequent administrations less effective. physiology.org While desensitization to milrinone also occurs, the underlying mechanisms differ from those of catecholamines.
When compared to other PDE-III inhibitors, such as enoximone , milrinone shares the common mechanism of increasing intracellular cAMP, leading to reduced preload and afterload through vasodilation. This class of drugs has the distinct benefit of directly reducing pulmonary vascular resistance.
The table below provides a comparative overview of milrinone with other cardiotonic agents:
| Agent | Mechanism of Action | Key Pharmacological Effects |
| Milrinone | Phosphodiesterase III Inhibitor | Positive inotropy, vasodilation, minimal chronotropic effects |
| Amrinone | Phosphodiesterase III Inhibitor | Positive inotropy, vasodilation |
| Dobutamine | β-adrenergic agonist | Positive inotropy, increased heart rate |
| Enalapril | ACE Inhibitor | Vasodilation (afterload and preload reduction) |
| Prostacyclin (PGI2) | Stimulates adenyl cyclase | Vasodilation |
Vi. Advanced Research Directions and Therapeutic Potential
Design and Synthesis of Next-Generation 2-Ethyl Milrinone (B1677136) Analogues
The exploration of milrinone analogues is driven by the need to refine the balance between therapeutic benefit and potential risks. researchgate.net The core strategy involves chemical modifications to the parent structure to improve its pharmacological profile. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural changes affect the compound's interaction with its target enzyme, phosphodiesterase 3 (PDE3). nih.gov
The primary target for milrinone and its analogues is the PDE3 enzyme, which exists in two main isoforms: PDE3A and PDE3B. PDE3A is predominantly found in cardiac myocytes and platelets, while PDE3B is highly expressed in fat cells and liver cells. researcher.lifenih.gov Designing analogues with high potency and selectivity for the PDE3A isoform is a key objective, as this could maximize the desired cardiovascular effects while minimizing off-target actions. researcher.lifeplos.org
Research into various heterocyclic compounds, including pyrazolopyridine-pyridazinones, has revealed critical structural features for PDE3A inhibition. researchgate.net For instance, the pyridazinone lactam functionality is a key determinant for PDE3-inhibitory activity. researchgate.net Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking are used to predict how different chemical substitutions will affect binding to the PDE3A active site. researcher.lifeplos.orgresearchgate.netnih.gov These studies help identify which parts of the molecule can be modified to increase affinity and selectivity.
One study synthesized a novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, DF492, which showed a greater inhibition of PDE3 than milrinone, with an IC50 of 409.5 nM compared to 703.1 nM for milrinone. researchgate.net Other research has explored replacing the 4-pyridyl moiety of milrinone with different groups, such as esters. The ethyl ester analogue, ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate, demonstrated positive inotropic effects superior to those of milrinone in guinea pig atrial models. researchgate.net
| Compound | Chemical Name | Modification from Milrinone | PDE3 Inhibitory Activity (IC50) | Source |
|---|---|---|---|---|
| Milrinone | 2-methyl-5-cyano-[3,4'-bipyridin]-6(1H)-one | Reference Compound | 703.1 nM | researchgate.net |
| DF492 | 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | Undisclosed structural modifications | 409.5 nM | researchgate.net |
| Compound 2a | 4-phenyl-6-(4-pyridyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Substitution at position 4 | Comparable to Milrinone | nih.gov |
| Compound 2b | 4-(4-chlorophenyl)-6-(4-pyridyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Substitution at position 4 | Comparable to Milrinone | nih.gov |
| SF397 | methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Replacement of 4-pyridyl with methoxycarbonyl | Not specified for PDE3, but showed similar A1 receptor affinity to milrinone | researchgate.net |
A significant limitation of PDE3 inhibitors is their potential to cause arrhythmias. nih.govaerjournal.com This adverse effect is linked to the mechanism of action—the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) can lead to an overload of intracellular calcium, which can trigger ectopic impulses. aerjournal.com Consequently, a major focus of next-generation drug design is to create compounds with an improved safety profile that mitigates this risk.
Strategies to reduce arrhythmogenic potential include:
Selective modulation of intracellular signaling pools: Research suggests that combining PDE3 inhibitors with low-dose β1-blockers, such as landiolol, may prevent the diastolic Ca2+ leakage from the sarcoplasmic reticulum that contributes to arrhythmias, without negating the beneficial inotropic effects. nih.gov
Developing isoform-specific compounds: As PDE3A and PDE3B have different tissue distributions and roles, creating highly selective PDE3A inhibitors could potentially confine the drug's action to the heart and platelets, reducing systemic side effects.
Designing compounds with alternative mechanisms: Exploring analogues that achieve positive inotropic effects through mechanisms less reliant on dramatic increases in global cAMP levels is another avenue of investigation.
In one study, several new milrinone analogues (compounds 2a, 2b, 2c, 4c, and 4f) demonstrated cardiotonic activity comparable to milrinone but were found to be non-toxic and well-tolerated in mice at significant doses, suggesting a potentially improved safety window. nih.gov
An innovative approach in drug design is the creation of single molecules that can interact with multiple therapeutic targets, potentially offering synergistic effects or a more balanced pharmacological profile.
One such strategy involves combining PDE inhibition with adenosine receptor antagonism. The positive inotropic effect of milrinone is attributed not only to PDE3 inhibition but also to its ability to displace endogenous adenosine from inhibitory A1 receptors on cardiac cells. researchgate.net Recognizing that excessive PDE3 inhibition can increase arrhythmia risk, research has focused on synthesizing new analogues with a more pronounced adenosine antagonist character. researchgate.net For example, pyrimidine (B1678525) derivatives have been synthesized and evaluated for this dual activity, with compound 28 (4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid) showing potent positive inotropic effects, believed to involve antagonism of endogenous adenosine. nih.gov
Another dual-action strategy is the simultaneous inhibition of different PDE families, such as PDE3 and PDE4. Both enzymes are present in cardiac and airway smooth muscle, and their dual inhibition could offer combined inotropic, vasodilatory, and anti-inflammatory benefits. researchgate.net
Compounds with Improved Safety Profiles (e.g., Reduced Arrhythmogenic Potential)
Novel Delivery Systems for Optimized Pharmacodynamics
Beyond modifying the drug molecule itself, optimizing its delivery to the target tissue is a critical area of advanced research. Novel delivery systems aim to improve the pharmacokinetic profile of drugs like 2-Ethyl Milrinone, increase their local concentration in the heart, and reduce systemic exposure and associated side effects. mdpi.com
Nanoparticle-based drug delivery systems have emerged as a promising technology for cardiovascular therapies. For milrinone, Human Serum Albumin Nanoparticles (HSA-NPs) have been developed to address limitations such as a short circulation time and lack of target specificity. acs.orgresearchgate.net HSA is an ideal carrier material due to its biocompatibility, biodegradability, and non-immunogenic properties. acs.org
These nanoparticle formulations are designed to encapsulate the drug, protecting it from rapid clearance and allowing for a more sustained release. mdpi.com In one study, a milrinone-HSA-NP formulation was developed with a particle size of approximately 154 nm and a drug encapsulation efficiency of over 40%. acs.org In vivo studies in rat models of congestive heart failure showed that these nanoparticles significantly improved the drug's pharmacokinetic profile, increasing its half-life and mean retention time compared to the standard milrinone lactate (B86563) formulation. researchgate.netmdpi.com
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Half-life (min) | Source |
|---|---|---|---|---|---|
| MRN-HSA-NPs | 154.2 ± 5.8 | -29.5 ± 2.9 | 41.1 ± 1.7 | Not specified in this study | acs.org |
| AT1-HSA-MRN-NPs | Not specified | Not specified | Not specified | 101.3 | researchgate.netmdpi.com |
| Milrinone Lactate (Control) | N/A (Free drug) | N/A (Free drug) | N/A (Free drug) | Significantly shorter than NP formulation | mdpi.com |
To further enhance the therapeutic index, nanoparticles can be engineered for active targeting, directing them specifically to diseased cardiac tissue. This is achieved by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on heart cells during conditions like heart failure. researchgate.netmdpi.com
A key example is the use of the Angiotensin II type 1 (AT1) receptor peptide as a targeting ligand. mdpi.comresearchgate.net AT1 receptors are upregulated on cardiomyocytes in the failing heart. mdpi.com By conjugating the AT1 peptide to the surface of HSA-NPs (creating AT1-HSA-MRN-NPs), the formulation can be specifically guided to and taken up by heart cells. researchgate.netmdpi.com This targeted approach was shown to increase the accumulation of the drug in the heart while reducing its presence in other organs, thereby concentrating the therapeutic effect where it is needed most and minimizing the potential for off-target side effects. mdpi.com
Development of Nanoparticle Formulations (e.g., HSA-NPs)
Expansion of Investigational Applications
Research into milrinone and its analogues is extending beyond its established use in congestive heart failure, exploring its mechanistic actions in other critical conditions.
A significant area of investigation is the use of intravenous milrinone for treating delayed cerebral ischemia (DCI), a severe complication following aneurysmal subarachnoid hemorrhage (aSAH). mdpi.compreprints.orgumich.edu DCI, which can lead to severe disability or death, is associated with cerebral vasospasm and regional hypoperfusion. umich.edu Milrinone, a phosphodiesterase type 3 (PDE3) inhibitor, exhibits both vasodilatory effects on vascular smooth muscle and positive inotropic effects on the heart. mdpi.com This dual mechanism is thought to improve cerebrovascular perfusion and help mitigate ischemic injury. preprints.org
Studies and case series have reported that milrinone therapy can lead to angiographic and neurological improvement in patients with symptomatic vasospasm and DCI. mdpi.comumich.edu However, systematic reviews of the existing literature conclude that the current evidence is of very low quality, consisting mainly of case reports, case series, and a limited number of non-randomized comparative studies. nih.govnih.gov These reviews emphasize the need for high-quality, randomized controlled trials to definitively establish the efficacy and safety of milrinone for this indication. nih.gov
Beyond its hemodynamic properties, milrinone possesses notable anti-inflammatory and anti-remodeling effects that are subjects of ongoing research.
Anti-inflammatory Effects: Microvascular inflammation is a key factor in the development of DCI. researchgate.net Milrinone has been shown to exert anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like interleukin-1beta (IL-1β) and interleukin-6 (IL-6). nih.gov By downregulating inflammatory signaling in monocytes, milrinone may help break the cycle of microthrombosis and vascular inflammation. researchgate.net However, some in vitro studies using cultured rat cardiomyocytes have suggested that milrinone could alter the expression of inflammatory response-related genes, indicating that its inflammatory effects are complex and require further in vivo investigation. nih.gov
Anti-remodeling Effects: Pathological remodeling of the heart and blood vessels contributes to the progression of cardiovascular disease. google.com In animal models of acute myocardial infarction, chronic milrinone therapy was found to attenuate progressive left ventricular dilation and improve cardiac hemodynamic indexes. nih.gov The anti-remodeling properties of phosphodiesterase inhibitors are thought to involve the inhibition of abnormal proliferation of vascular smooth muscle cells. umich.edu Research into other PDE inhibitors suggests these effects may be mediated through the activation of the cAMP/PKA/CREB pathway, which leads to the inhibition of transforming growth factor type β1 (TGF-β1) signaling, a key pathway in tissue fibrosis and remodeling. researchgate.net
Table 1: Summary of Investigational Applications for Milrinone
| Application Area | Mechanism of Action | Key Research Findings | State of Evidence |
|---|---|---|---|
| Delayed Cerebral Ischemia (DCI) | Vasodilation of cerebral arteries; Positive inotropic effect improving cerebral perfusion. mdpi.compreprints.org | Reports of angiographic and neurological improvement in patients with vasospasm. umich.edu | Very low quality; lacks randomized controlled trials. nih.govnih.gov |
| Anti-inflammatory Effects | Increased intracellular cAMP leading to suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6). nih.gov | Demonstrated suppression of cytokine production in patients after cardiopulmonary bypass. nih.gov | Promising, but complex effects on gene expression require further study. nih.gov |
| Anti-remodeling Effects | Attenuation of left ventricular dilation post-myocardial infarction; Inhibition of vascular smooth muscle proliferation. umich.edunih.gov | Animal studies show improved cardiac hemodynamics and reduced ventricular dilation. nih.gov | Pre-clinical evidence is strong; linked to cAMP/PKA/CREB and TGF-β1 pathways. researchgate.net |
Potential Role in Treating Conditions Beyond Congestive Heart Failure (e.g., Delayed Cerebral Ischemia)
Systems Biology and Omics Approaches in Drug Discovery
To better understand the complex actions of drugs like milrinone and to guide the development of novel analogues, researchers are turning to systems biology and "omics" technologies.
Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) are powerful tools for drug discovery and development. heart.orgolink.com Applying these technologies to milrinone analogues could yield significant insights.
Proteomic Profiling: By systematically analyzing the entire set of proteins in plasma or tissue, researchers can identify novel biomarkers that reflect the body's response to treatment with a milrinone analogue. olink.com This can help in understanding the molecular pathways affected by the drug, identifying potential off-target effects, and discovering markers that predict patient response. olink.comarvojournals.org For instance, proteomic analysis could reveal changes in proteins involved in inflammation, coagulation, or cell adhesion following treatment, providing a detailed map of the drug's biological impact. arvojournals.org
Metabolomic Profiling: The metabolome is highly sensitive to both disease states and drug interventions. heart.org Profiling metabolites in response to treatment with a milrinone analogue can illuminate the drug's effect on metabolic pathways, assess drug metabolism and toxicity, and help stratify patients into responders and non-responders. heart.org For example, identifying changes in metabolites related to energy production in the heart or inflammatory lipid mediators could provide a deeper understanding of an analogue's mechanism of action.
Network pharmacology offers a holistic approach to understanding how drugs function within the complex web of biological systems. oup.com Instead of focusing on a single drug-target interaction, it maps the relationships between a drug, its multiple targets, and the associated disease pathways.
For a drug class like PDE3 inhibitors, which modulate a central signaling molecule (cAMP), network analysis is particularly valuable. oup.comwikipedia.org It can help visualize how inhibiting PDE3 with a compound like milrinone or its analogues perturbs a larger signaling module that includes guanylyl cyclases, protein kinases, and other interacting proteins. oup.com This approach can explain why drugs that modulate the same cGMP-cAMP pathways can have different therapeutic outcomes in various cardiovascular conditions. oup.com By mapping these complex interactions, network pharmacology can help in designing new analogues with more specific and effective therapeutic profiles while potentially predicting and avoiding adverse effects.
Table 2: Application of Systems Biology in Milrinone Analogue Research
| Approach | Objective | Potential Application to Milrinone Analogues |
|---|---|---|
| Proteomic Profiling | Identify and quantify the complete set of proteins in a biological sample. olink.com | Discover biomarkers of efficacy and toxicity; Elucidate on- and off-target effects; Understand mechanisms of anti-inflammatory and anti-remodeling actions. arvojournals.org |
| Metabolomic Profiling | Identify and quantify small-molecule metabolites. heart.org | Assess effects on cardiac and vascular metabolism; Monitor drug metabolism and patient-specific responses; Identify novel therapeutic targets within metabolic pathways. heart.org |
| Network Pharmacology | Analyze drug-target-disease interaction networks. oup.com | Map the impact of PDE3 inhibition on broader cardiovascular signaling networks; Predict polypharmacological effects; Guide the design of analogues with optimized target engagement and pathway modulation. oup.com |
Vii. Methodological Considerations in Preclinical Research
Analytical Techniques for Quantitative Analysis
The precise quantification of a compound and its byproducts in biological samples is fundamental to preclinical research. For phosphodiesterase inhibitors like Milrinone (B1677136) and its analogues, highly sensitive and specific analytical techniques are essential for pharmacokinetic and metabolic studies. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Milrinone in biological matrices such as plasma. nih.gov Preclinical studies, often involving animal models like rats, rely on validated HPLC methods to determine drug concentrations over time. These methods typically involve reversed-phase chromatography using a C18 analytical column and ultraviolet (UV) detection. lgcstandards.com
A typical HPLC method involves protein precipitation from plasma samples using an organic solvent like acetonitrile, followed by extraction and injection into the HPLC system. The mobile phase composition and flow rate are optimized to achieve good separation of the target compound from endogenous interferences. chemicalbook.com Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, and sensitivity. Current time information in Bangalore, IN.
Table 1: Examples of HPLC Method Parameters for Milrinone Quantification
| Parameter | Method 1 (Rat & Human Plasma) | Method 2 (Human Plasma) chemicalbook.com | Method 3 (General Pharmaceutical) nih.gov |
|---|---|---|---|
| Column | C18 Analytical Column | Strong Cation Exchange Column | Grace C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water/Methanol/Diethyl Ether | 0.05 M Phosphate Buffer (pH 3):Acetonitrile | Methanol/Water |
| Detection | UV at 326 nm | UV Detection | UV-VIS at 235 nm |
| Linear Range | 10 - 10,000 ng/mL | 1.25 - 320 ng/mL | 2 - 12 µg/ml |
| Lower Limit of Quantification | 10 ng/mL | Not Specified | Not Specified |
| Recovery | 52 - 69% | ≥ 96% | Not Specified |
| Intra-day Precision (CV%) | < 20% | ≤ 6.7% | Not Specified |
| Inter-day Precision (CV%) | < 20% | ≤ 7.9% | Not Specified |
For enhanced sensitivity and specificity, particularly for detecting low-concentration metabolites and potential biomarkers, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govpfizer.com This powerful technique allows for the accurate identification and quantification of compounds based on their mass-to-charge ratio and fragmentation patterns. scbt.comresearchgate.net
In the context of Milrinone research, LC-MS/MS can elucidate the metabolic fate of the drug by identifying metabolites, such as its O-glucuronide form. nih.govresearchgate.net Untargeted metabolomics approaches using UPLC-MS/MS can provide a global overview of metabolic changes in response to drug administration, helping to identify novel biomarkers of efficacy or response. google.com The high specificity of MS/MS is crucial for distinguishing between structurally similar compounds and endogenous molecules in complex biological samples. pfizer.comscbt.com
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
Data Interpretation and Statistical Rigor
The interpretation of preclinical data requires robust statistical methods to ensure that the observed effects are scientifically valid and not due to chance.
Dose-response studies are critical in preclinical research to determine a compound's potency and its effects at various concentrations. In animal models, such as newborn piglets subjected to hypoxia-reoxygenation, incremental doses of Milrinone are administered to evaluate its impact on hemodynamic parameters.
Table 2: Dose-Response Effects of Intravenous Milrinone in Preclinical/Clinical Models
| Model | Parameter Measured | Dose/Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Patients with Severe Heart Failure | Stroke Volume & dP/dt | 63 & 156 ng/mL | Significant Increase | |
| Patients with Severe Heart Failure | Systemic Vascular Resistance | 63 & 156 ng/mL | No Significant Change | |
| Patients with Severe Heart Failure | dP/dt | 427 ng/mL (mean) | 32% Increase | |
| Newborn Piglets | Cardiac Output & Stroke Volume | 0.25, 0.5, 0.75 µg/kg/min | Increased vs. Saline Control | |
| Newborn Piglets | Carotid Flow | Higher Doses (0.5, 0.75 µg/kg/min) | Increased Flow |
Statistical validation is integral to preclinical research, starting from the analytical methods used. For techniques like HPLC, validation involves demonstrating linearity, precision, accuracy, and sensitivity. Current time information in Bangalore, IN. Linearity is typically assessed by generating a calibration curve and calculating the correlation coefficient (r²), which should be close to 1.0. Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) or coefficient of variation (CV%) expected to be within acceptable limits (e.g., <15-20%). Accuracy is assessed by comparing the measured concentration to the nominal concentration.
Dose-Response Modeling and Potency Determination
Ethical Guidelines and Best Practices in Animal Research
Preclinical research involving animal models is governed by strict ethical guidelines to ensure humane treatment and minimize suffering. A core framework is the principle of the Three Rs (3Rs): Replacement , Reduction , and Refinement . researchgate.net
Replacement encourages the use of non-animal methods whenever possible, such as in vitro assays, human cells and tissues, or computational models. researchgate.net
Reduction aims to minimize the number of animals used by employing efficient experimental designs and statistical methods to obtain meaningful data from fewer subjects. researchgate.net Sharing tissues and organs from euthanized animals also contributes to reduction. researchgate.net
Refinement focuses on modifying experimental procedures to lessen or eliminate pain, distress, and suffering for the animals involved, thereby enhancing their welfare. researchgate.net
In cardiovascular research, regulatory and institutional bodies like the Institutional Animal Care and Use Committee (IACUC) must approve study protocols. researchgate.net Researchers must adhere to guidelines such as the 'Guide for the Care and Use of Laboratory Animals' to ensure that the use of animal models is justified, well-planned, and conducted with the utmost care. The selection of an appropriate animal model that closely mimics human cardiovascular physiology is critical for the translational relevance of the findings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
